molecular formula C13H23NO4 B13562214 Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[3.6]decane-9-carboxylate CAS No. 2803863-99-0

Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[3.6]decane-9-carboxylate

Cat. No.: B13562214
CAS No.: 2803863-99-0
M. Wt: 257.33 g/mol
InChI Key: CLAHNHLFPIZJTQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[36]decane-9-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-hydroxy-6-oxa-9-azaspiro[3.6]decane-9-carboxylate typically involves the reaction of tert-butyl 2-amino-6-oxa-9-azaspiro[3.6]decane-9-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[3.6]decane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[3.6]decane-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-6-oxa-9-azaspiro[3.6]decane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-6-oxa-9-azaspiro[3.6]decane-9-carboxylate
  • Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate

Uniqueness

Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[3.6]decane-9-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2803863-99-0

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 2-hydroxy-6-oxa-9-azaspiro[3.6]decane-9-carboxylate

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-4-5-17-9-13(8-14)6-10(15)7-13/h10,15H,4-9H2,1-3H3

InChI Key

CLAHNHLFPIZJTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CC(C2)O

Origin of Product

United States

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